molecular formula C13H11NO2 B3052995 2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione CAS No. 49861-16-7

2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione

Cat. No.: B3052995
CAS No.: 49861-16-7
M. Wt: 213.23 g/mol
InChI Key: DKRIJMBORYUEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione is a compound that features an aziridine ring attached to a naphthalene core. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. The naphthalene core is a polycyclic aromatic hydrocarbon, which is a common structural motif in many organic compounds.

Mechanism of Action

The mechanism by which 2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione exerts its effects involves the ring strain of the aziridine ring, which makes it highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting their normal function . The naphthalene core can also participate in redox reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Biological Activity

Overview

2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione is a synthetic compound characterized by its aziridine ring and naphthalene backbone. Its unique structure contributes to its potential biological activity, particularly in the field of medicinal chemistry. The compound's molecular formula is C13H11NO2C_{13}H_{11}NO_2, with a molecular weight of approximately 213.23 g/mol .

Chemical Structure

The compound features:

  • Aziridine Ring : A three-membered nitrogen-containing heterocycle known for its significant ring strain, which enhances its reactivity.
  • Naphthalene Core : A polycyclic aromatic hydrocarbon that is a common structural motif in many organic compounds.

The biological activity of this compound is largely attributed to the reactivity of the aziridine ring. The strain in the aziridine structure allows it to readily undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules such as DNA and proteins. This interaction can disrupt normal cellular functions, making it a candidate for anticancer applications .

Biological Activities

Research indicates that compounds containing naphthoquinone structures often exhibit notable biological activities, including:

  • Anticancer Properties : Due to their ability to alkylate DNA and induce apoptosis in cancer cells.
  • Antimicrobial Activity : Potential effectiveness against various pathogens.
  • Enzyme Inhibition : Possible inhibition of specific enzymes involved in disease processes .

Case Studies

  • Anticancer Studies : In vitro studies have shown that aziridine-containing compounds can inhibit cancer cell proliferation by inducing apoptosis. For example, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity .
  • Enzyme Interaction Studies : Computational studies have suggested that the compound may interact with specific enzyme targets, such as VEGFR-2, which is crucial in tumor growth and angiogenesis. Molecular docking studies indicate favorable binding interactions that could lead to effective inhibition .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
2-Hydroxy-3-methylnaphthalene-1,4-dioneContains hydroxyl group instead of aziridineKnown for strong antioxidant properties
2-(Phenylamino)naphthalene-1,4-dioneAmino group at the 2-positionExhibits significant anticancer activity
Mitomycin CAziridine-containing chemotherapeutic agentUsed for its antitumor activity

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

  • Synthesis and Evaluation : Various synthetic routes have been explored to optimize yield and purity. The compound's reactivity allows for modifications that enhance its biological profile .
  • In Silico Predictions : Computational methods have been employed to predict pharmacokinetic properties and potential toxicity profiles, guiding further experimental validation .

Properties

IUPAC Name

2-(aziridin-1-yl)-3-methylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-8-11(14-6-7-14)13(16)10-5-3-2-4-9(10)12(8)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRIJMBORYUEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)N3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300856
Record name 2-(aziridin-1-yl)-3-methylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49861-16-7
Record name NSC139346
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(aziridin-1-yl)-3-methylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione
Reactant of Route 2
Reactant of Route 2
2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione
Reactant of Route 3
Reactant of Route 3
2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione
Reactant of Route 4
Reactant of Route 4
2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione
Reactant of Route 5
Reactant of Route 5
2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione
Reactant of Route 6
Reactant of Route 6
2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.